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Docking Score Comparison

The table below summarizes the available experimental docking data for columbin and prangenidin from

recent studies:

Compound Target Protein PDB ID
Binding
Affinity
(kcal/mol)

Key
Interacting
Amino Acids

Proposed
Therapeutic
Application

Columbin [1]
[2] [3]

Transmembrane
protease serine 2

(TMPRSS2) [1]

Not
Specified

High affinity
(specific

score not
provided) [1]

Not Specified
[1]

SARS-CoV-2
infection [1]

α-Glucosidase [2] 5DKY [2] -8.1 [2] ASN-301 [2] Type-II
Diabetes [2]

Acetylcholinesterase
(AChE) [3]

10CE [3] Good
inhibitory

effect (IC₅₀:
1.2993 ± 0.17

mg/mL) [3]

Hydrophobic
and hydrogen

bonds [3]

Alzheimer's
Disease [3]
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Compound Target Protein PDB ID
Binding
Affinity
(kcal/mol)

Key
Interacting
Amino Acids

Proposed
Therapeutic
Application

Prangenidin
[2]

α-Glucosidase [2] 5DKY [2] -7.7 [2] GLY-228,
GLU-271 [2]

Type-II
Diabetes [2]

As the table shows, a direct comparison is only possible for the α-glucosidase target, where columbin

demonstrates a slightly better (more negative) binding affinity than prangenidin [2]. Lower (more negative)

binding affinity values in kcal/mol indicate a stronger and more stable binding interaction between the

compound and the protein's active site.

Experimental Methodology Overview

The docking results for α-glucosidase were obtained using a standardized in silico protocol. The following

diagram outlines the general workflow for such a molecular docking study, which is consistent with the

methodologies cited [1] [2].
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Here are the detailed steps for the key experiments cited:

Protein Preparation: The 3D structure of the target protein (e.g., α-glucosidase, PDB ID: 5DKY) is

obtained from the Protein Data Bank. The structure is prepared by removing water molecules, hetero-
atoms, and adding necessary hydrogen atoms. Kollman charges are applied, and the file is converted

to the required format (e.g., PDBQT) [2].
Ligand Preparation: The 3D structures of the phytochemicals (columbin and prangenidin) are

drawn or obtained from chemical databases. Their energy is minimized, and they are optimized for
docking, also being converted to PDBQT format [2].
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Docking Execution: The actual docking simulation is performed using software such as PyRx [2].

The process involves placing the ligand into the active site of the protein and searching for the
optimal binding conformation with the lowest energy.

Analysis: The output is analyzed for the binding affinity (reported in kcal/mol) and the specific
interactions between the ligand and amino acid residues in the protein's binding pocket (e.g.,

hydrogen bonds, hydrophobic interactions) [2] [3].

Interpretation and Future Directions

The data suggests that both columbin and prangenidin are promising bioactive compounds. Columbin, in

particular, shows a broader range of potential therapeutic applications. The stronger binding of columbin to

α-glucosidase hints at its potential as a more effective inhibitor, but this remains a prediction until confirmed

by biological assays.

To thoroughly evaluate their relative potential, the following steps would be necessary:

Direct Comparative Studies: Research that docks both compounds against the same panel of

disease-related targets is needed for a true head-to-head comparison.
In Vitro and In Vivo Validation: The docking predictions must be validated with laboratory

experiments to confirm inhibitory activity and therapeutic efficacy in biological systems.
ADME/Tox Studies: Investigating the Absorption, Distribution, Metabolism, Excretion, and Toxicity

profiles of both compounds is crucial for assessing their viability as drug candidates [1].
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To cite this document: Smolecule. [columbin docking score comparison prangenidin]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b606199#columbin-docking-

score-comparison-prangenidin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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